Cas no 420831-75-0 (2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline)
2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline
- EU-0005587
- SR-01000438945
- 420831-75-0
- ChemDiv1_004263
- 2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline
- HMS599B17
- SR-01000438945-1
- Oprea1_023163
- F0798-0466
- AKOS001629626
- 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
-
- Inchi: 1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3
- InChI Key: JJSWGWVFKHTHGN-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)N=C1C(C3C=CC=CC=3N1CCC)=N2)OC
Computed Properties
- Exact Mass: 321.147726857g/mol
- Monoisotopic Mass: 321.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 49.2Ų
2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0798-0466-2μmol |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-5μmol |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-10μmol |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-20μmol |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-1mg |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-2mg |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-3mg |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-4mg |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-5mg |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0798-0466-10mg |
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline |
420831-75-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline Related Literature
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline
Introduction to 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS No. 420831-75-0)
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, identified by its Chemical Abstracts Service (CAS) number 420831-75-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indoloquinoxaline class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of methoxy and propyl substituents in its molecular structure contributes to its unique pharmacophoric properties, making it a subject of extensive research for its pharmacological profile.
The indoloquinoxaline scaffold is a privileged structure in drug discovery, exhibiting notable activities in various biological assays. These include anti-inflammatory, anticancer, and antimicrobial properties, among others. The specific arrangement of functional groups in 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline influences its interaction with biological targets, thereby modulating its biological effects. The methoxy groups at the 2 and 3 positions enhance the lipophilicity of the molecule, while the propyl group at the 6-position introduces steric hindrance that can fine-tune binding affinity to protein targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline and its potential biological targets. Studies have demonstrated that this compound can interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational studies suggest that it may bind to kinases and transcription factors implicated in cancer progression. These findings align with the growing interest in indoloquinoxalines as candidates for developing novel anticancer agents.
The synthesis of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The indole core is typically constructed through cyclization reactions, followed by functional group modifications to introduce the methoxy and propyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further biological evaluation.
In vitro studies have begun to unravel the mechanistic aspects of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline's biological activity. Initial experiments indicate that it may exert its effects by inhibiting specific enzymatic pathways or modulating receptor signaling. For example, some reports suggest that it may interfere with the activity of tyrosine kinases, which are often overexpressed in cancer cells. Additionally, its ability to cross cell membranes suggests potential for use in drug delivery systems designed to target intracellular compartments.
The potential therapeutic applications of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline are broad and multifaceted. Given its structural similarity to known bioactive compounds, it is hypothesized that this molecule could serve as a lead structure for developing drugs targeting inflammatory diseases and neoplasms. Furthermore, its unique chemical properties make it an attractive candidate for exploring novel drug mechanisms.
As research continues to uncover new biological activities and synthetic strategies for indoloquinoxalines like 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, its significance in pharmaceutical development is likely to grow. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits. The compound's potential as a pharmacological tool underscores the importance of continued investigation into its structure-activity relationships and pharmacokinetic properties.
The future of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline research lies in exploring its interactions with a wider range of biological targets and optimizing its chemical properties for improved efficacy and safety. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to identify derivatives of this compound that exhibit enhanced biological activity while minimizing potential side effects.
In conclusion,2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS No.420831-75-0) represents a promising candidate for further pharmacological exploration due to its unique structural features and preliminary biological activities. As our understanding of this compound grows through continued research, it holds the potential to contribute significantly to advancements in medicinal chemistry and therapeutic development.
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